N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .
Synthesis Analysis
The synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” involves a series of chemical reactions . The strategy followed for the design of the new analogs, the in vitro biological evaluation as potential enzyme inhibitors, and the prediction mode binding for the selected compound .Molecular Structure Analysis
The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” is complex. The indene moiety of the compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis
The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro . Further modifications of the compound, such as the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17), have been explored .Scientific Research Applications
SARS-CoV-2 3CL Protease Inhibition
One of the primary applications of this compound is as an inhibitor of the SARS-CoV-2 3CL protease, which plays a crucial role in the viral replication of COVID-19. A study has shown that derivatives of 8H-Indeno[1,2-d]thiazole, including the compound , have demonstrated inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease . This suggests its potential as a prototype for developing novel inhibitors against SARS-CoV-2.
Drug Design and Synthesis
The structure of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide allows for modifications that can lead to the design and synthesis of new drugs. Its biochemical activities can be evaluated against various targets, and structure-activity relationships (SAR) can be established to optimize its efficacy .
Molecular Docking Studies
Molecular docking studies of this compound against various enzymes and receptors can provide insights into its binding modes and interactions. This is essential for understanding its mechanism of action and for the rational design of more potent derivatives .
Biochemical Evaluation
The compound’s biochemical activities can be assessed in different biological assays to determine its therapeutic potential. For instance, its efficacy against other proteases or enzymes involved in diseases can be evaluated .
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .
Mode of Action
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide interacts with the 3CL pro enzyme, inhibiting its activity . The compound displays inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . The exact binding mode of the compound with 3CL pro has been rationalized through molecular docking .
Biochemical Pathways
By inhibiting the 3CL pro enzyme, N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of viral particles, thereby mitigating the infection.
Pharmacokinetics
The compound’s inhibitory activity against 3cl pro suggests that it may have sufficient bioavailability to exert its therapeutic effects .
Result of Action
The inhibition of the 3CL pro enzyme by N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide results in a decrease in SARS-CoV-2 viral replication . This can lead to a reduction in the severity of COVID-19 symptoms and potentially contribute to the recovery of infected individuals.
Future Directions
The preliminary results provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research could focus on optimizing the structure of the compound to enhance its inhibitory activity and reduce potential side effects. Additionally, further studies are needed to evaluate the compound’s efficacy in vivo.
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWKFYLEBCYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.